molecular formula C15H11NO3 B3426191 1,3-Diphenyl-1,2,3-propanetrione 2-oxime CAS No. 51210-89-0

1,3-Diphenyl-1,2,3-propanetrione 2-oxime

Cat. No.: B3426191
CAS No.: 51210-89-0
M. Wt: 253.25 g/mol
InChI Key: ADFQIYCDAFJWMW-BUHFOSPRSA-N
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Description

1,3-Diphenyl-1,2,3-propanetrione 2-oxime is an organic compound with the molecular formula C15H11NO3 It is a derivative of 1,3-diphenyl-1,2,3-propanetrione, where the oxime group is attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenyl-1,2,3-propanetrione 2-oxime can be synthesized through the reaction of 1,3-diphenyl-1,2,3-propanetrione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

C15H10O3+NH2OHHClC15H11NO3+H2O+HCl\text{C15H10O3} + \text{NH2OH} \cdot \text{HCl} \rightarrow \text{C15H11NO3} + \text{H2O} + \text{HCl} C15H10O3+NH2OH⋅HCl→C15H11NO3+H2O+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-1,2,3-propanetrione 2-oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the oxime group under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxime derivatives.

Scientific Research Applications

1,3-Diphenyl-1,2,3-propanetrione 2-oxime has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-diphenyl-1,2,3-propanetrione 2-oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with active sites of enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1,2,3-propanetrione: The parent compound without the oxime group.

    1,3-Diphenyl-1,2,3-propanetrione 2-(ethoxycarbonyl)oxime: A derivative with an ethoxycarbonyl group attached to the oxime.

    1,3-Diphenyl-1,2,3-propanetrione 2-(hydroxyimino): Another oxime derivative with a hydroxyimino group.

Uniqueness

1,3-Diphenyl-1,2,3-propanetrione 2-oxime is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(E)-3-hydroxy-2-nitroso-1,3-diphenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-14(11-7-3-1-4-8-11)13(16-19)15(18)12-9-5-2-6-10-12/h1-10,17H/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFQIYCDAFJWMW-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C(=O)C2=CC=CC=C2)N=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C(=O)C2=CC=CC=C2)\N=O)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51210-89-0
Record name 1,3-DIPHENYL-1,2,3-PROPANETRIONE 2-OXIME
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Diphenyl-1,2,3-propanetrione 2-oxime
Reactant of Route 2
1,3-Diphenyl-1,2,3-propanetrione 2-oxime
Reactant of Route 3
1,3-Diphenyl-1,2,3-propanetrione 2-oxime
Reactant of Route 4
1,3-Diphenyl-1,2,3-propanetrione 2-oxime
Reactant of Route 5
1,3-Diphenyl-1,2,3-propanetrione 2-oxime
Reactant of Route 6
1,3-Diphenyl-1,2,3-propanetrione 2-oxime

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